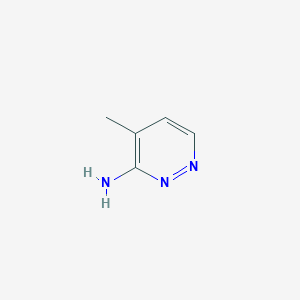

4-Methylpyridazin-3-amine

Descripción general

Descripción

4-Methylpyridazin-3-amine is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a methyl group at the fourth position and an amino group at the third position distinguishes this compound from other pyridazine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methylpyridazin-3-amine can be synthesized through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the catalytic hydrogenation of nitriles in a strongly acidic medium, followed by selective debenzylation using hydrogenolysis or Lewis acid treatment .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalytic hydrogenation is often preferred for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: Solvent-free oxidation using acetyl peroxyborate, peracetic acid, or hydrogen peroxide.

Substitution: Reaction with methyl iodide, forming stable bis(monodentate) complexes with platinum and rhenium halides.

Common Reagents and Conditions

Oxidation: Acetyl peroxyborate, peracetic acid, hydrogen peroxide.

Substitution: Methyl iodide, platinum, and rhenium halides.

Major Products

Oxidation: Various oxidized derivatives.

Substitution: Bis(monodentate) complexes of platinum and rhenium halides.

Aplicaciones Científicas De Investigación

4-Methylpyridazin-3-amine has diverse applications in scientific research:

Mecanismo De Acción

4-Methylpyridazin-3-amine exerts its effects primarily through inhibition of semicarbazide-sensitive amine oxidase. This enzyme is involved in the deamination of primary amines, and its inhibition can modulate inflammatory processes and complications associated with type-2 diabetes . The compound mimics benzylamine, a prototypical substrate of these enzymes, and forms a covalent bond with the topaquinone subunit of the enzyme, thereby blocking its activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminomethylpyridazine: Exhibits significant inhibitory activity towards copper-containing amine oxidases.

3-Aminopyridazine: Used in FDA-approved drugs like relugolix and deucravacitinib.

Pyridazine: Known for its unique physicochemical properties and applications in drug discovery.

Uniqueness

4-Methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal halides and its inhibitory effect on semicarbazide-sensitive amine oxidase make it a valuable compound in both medicinal and industrial applications.

Actividad Biológica

4-Methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its biological activity, particularly its role as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO). This enzyme is implicated in various pathophysiological conditions, including inflammation and metabolic disorders such as type 2 diabetes. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure

this compound features a pyridazine ring with a methyl group at the fourth position and an amino group at the third position. Its molecular formula is CHN.

Synthesis Methods

The compound can be synthesized through several methods, including:

- Aza-Diels-Alder Reaction : This method involves the reaction of 1,2,3-triazines with 1-propynylamines, which is highly regioselective.

- Catalytic Hydrogenation : Often used for large-scale production due to its efficiency and scalability.

This compound primarily acts by inhibiting SSAO. This inhibition can lead to modulation of inflammatory processes and has potential implications in treating diseases characterized by oxidative stress and inflammation. The compound's ability to form stable complexes with metal ions may further enhance its biological activity.

Inhibitory Effects on SSAO

Research indicates that this compound exhibits significant inhibitory activity towards SSAO. This enzyme is responsible for the oxidative deamination of primary amines, producing hydrogen peroxide and ammonia, which can contribute to oxidative stress in tissues. By inhibiting this enzyme, this compound may help mitigate inflammation and other related complications.

Case Studies and Research Findings

- Pharmacological Studies : In preclinical studies involving rodent models, administration of this compound resulted in reduced levels of amyloid-beta peptide (Aβ42) in the central nervous system, suggesting potential applications in neurodegenerative disorders like Alzheimer’s disease .

- Toxicology Assessments : Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to fully understand its safety profile and potential side effects. The compound was well-tolerated at therapeutic doses in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Propiedades

IUPAC Name |

4-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJTBXOFGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547971 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90568-15-3 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the 4-methylpyridazin-3-amine moiety in the activity of BPN-15606 as a γ-secretase modulator?

A1: While the provided research papers focus on the overall pharmacological and toxicological properties of BPN-15606 [(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine], they do not specifically detail the contribution of the this compound moiety to the compound's activity. Further structure-activity relationship (SAR) studies would be needed to elucidate the specific interactions and contributions of this moiety to the binding and modulation of γ-secretase by BPN-15606.

Q2: What are the key findings regarding the pharmacological and toxicological profile of BPN-15606 in preclinical studies?

A2: BPN-15606, a potent orally available γ-secretase modulator (GSM), demonstrated significant efficacy in reducing amyloid-β peptide (Aβ42) levels in the central nervous system of rodents and a three-dimensional human neural cell culture model [, ]. It also effectively reduced Aβ neuritic plaque load in an AD transgenic mouse model [, ]. Preclinical toxicology studies in rats and non-human primates revealed that BPN-15606 was well-tolerated at therapeutically relevant doses, supporting its advancement to Investigational New Drug-enabling studies and potential clinical trials [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.